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Compound of Interest

Compound Name:
6-((Thiophen-2-

ylmethyl)amino)pyridazin-3-ol

CAS No.: 1866404-26-3

Cat. No.: B1480293

Get Quote

Executive Summary
The pyridazin-3-ol core (often isolated as its tautomer, pyridazin-3(2H)-one) represents a

privileged scaffold in medicinal chemistry, serving as a pharmacophore in cardiotonic agents

(e.g., Levosimendan), COX-2 inhibitors, and PDE4 antagonists. Traditional synthesis via

hydrazine condensation with

-keto acids often suffers from poor regioselectivity and harsh conditions.

This technical guide delineates three novel, high-fidelity synthesis routes that overcome these

historical limitations. We move beyond standard cyclocondensation to explore Inverse Electron

Demand Diels-Alder (IEDDA) methodologies, Multicomponent Reactions (MCRs) in ionic

liquids, and Late-Stage C-H Functionalization.

Part 1: The Tautomeric Paradigm & Retrosynthetic
Logic
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Before detailing synthesis, it is critical to address the structural identity of the target. The

pyridazin-3-ol species exists in dynamic equilibrium with pyridazin-3(2H)-one.

The Reality: In solution and solid state, the oxo-form (lactam) predominates.

The Nomenclature: While often referred to as "pyridazinols" in older literature, modern

protocols target the "pyridazinone" nucleus.

Trapping the -ol: To isolate the O-isomer, the oxygen must be trapped via alkylation (using

Ag salts) or acylation.

Visualization: Tautomerism and Strategic
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Figure 1: Tautomeric equilibrium between the lactam and lactim forms, mapped to the three

retrosynthetic strategies discussed in this guide.
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Part 2: Route A — Regioselective Multicomponent
Synthesis (Green Chemistry)
The Innovation: Traditional Paal-Knorr synthesis requires pre-formed 1,4-dicarbonyls, which

are unstable. The novel approach utilizes a one-pot, three-component reaction involving 1,3-

dicarbonyls,

-halo ketones (or equivalents), and hydrazines, often catalyzed by ionic liquids or ultrasound to
enforce regiocontrol.

Mechanistic Insight
By using an ionic liquid catalyst like [bmim]Br-AlCl

, the carbonyl groups are activated selectively. The hydrazine attacks the most electrophilic
carbonyl first, dictated by the steric environment of the ionic liquid cage, solving the
regioselectivity issue inherent in thermal condensation.

Experimental Protocol: Ultrasound-Promoted Synthesis
Reagents:

Aryl hydrazine hydrochloride (1.0 equiv)

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equiv)

Substituted benzaldehyde (1.0 equiv)

Catalyst: [bmim]Br-AlCl

(10 mol%)

Workflow:

Charge: In a 50 mL flask, combine the aryl hydrazine, 1,3-dicarbonyl, and aldehyde.

Catalyze: Add 10 mol% [bmim]Br-AlCl

.
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Irradiate: Place the flask in an ultrasonic cleaner (40 kHz) at 60°C.

Monitor: Sonication typically completes the reaction in 15–30 minutes (monitor via TLC, 30%

EtOAc/Hexane).

Quench: Pour the mixture into crushed ice. The solid product precipitates immediately.

Purify: Recrystallize from ethanol. No column chromatography is usually required.

Validation Point: The absence of intermediate hydrazone peaks in

H NMR confirms cyclization.

Part 3: Route B — Inverse Electron Demand Diels-
Alder (IEDDA)
The Innovation: This is a "constructive" route. Instead of condensing a linear chain, we build

the ring via a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine and an

electron-rich dienophile (enol ether or ketene acetal).

Why use this? It allows for the introduction of sensitive substituents that would not survive the

acidic conditions of Route A. It is particularly powerful for 3,6-disubstituted pyridazines which

can be hydrolyzed to pyridazinones.

Pathway Visualization

1,2,4,5-Tetrazine
(Electron Deficient)

Bicyclic Intermediate
(Highly Unstable)

 [4+2] Cycloaddition

Silyl Enol Ether
(Electron Rich)

Pyridazine Core
 -N2 (Extrusion) Hydrolysis

(H+ / H2O) Pyridazin-3(2H)-one

Click to download full resolution via product page

Figure 2: The IEDDA cascade. The extrusion of nitrogen gas drives the reaction

thermodynamics, making it irreversible.
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Experimental Protocol: Tetrazine-Ketene Acetal
Coupling

Precursor Synthesis: Synthesize 3,6-bis(methylthio)-1,2,4,5-tetrazine (commercially

available or via hydrazine/CS

).

Cycloaddition: Dissolve tetrazine (1.0 mmol) in anhydrous Dioxane. Add the ketene acetal

(1.2 equiv) dropwise at room temperature.

Observation: The deep red color of the tetrazine will fade to yellow/orange as N

evolves.

Elimination: Stir for 2 hours. The intermediate eliminates methanethiol or alcohol depending

on the dienophile.

Hydrolysis: Add 1M HCl (aq) and reflux for 1 hour to convert the resulting methoxy/thio group

to the carbonyl (pyridazinone).

Workup: Neutralize with NaHCO

, extract with DCM, and dry over MgSO

.

Part 4: Route C — Late-Stage C-H Functionalization
The Innovation: Instead of building the ring with substituents, this route takes a bare

pyridazinone scaffold and uses Transition Metal Catalysis (TMC) to install complex aryl or alkyl

groups at the C-4, C-5, or C-6 positions.

Mechanism: Palladium or Rhodium catalysis utilizes the directing ability of the N-2 nitrogen or

the C-3 carbonyl oxygen to activate the adjacent C-H bond.

Protocol: Pd-Catalyzed C-6 Arylation
Reagents:
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Substrate: 2-Methylpyridazin-3(2H)-one

Coupling Partner: Aryl boronic acid (1.5 equiv)

Catalyst: Pd(OAc)

(5 mol%)

Ligand: XPhos or PPh

(10 mol%)

Oxidant: Ag

CO

(2.0 equiv) - Crucial for re-oxidizing Pd(0) to Pd(II) in C-H activation cycles.

Workflow:

Inert Setup: Flame-dry a Schlenk tube and cycle with Argon 3 times.

Addition: Add pyridazinone, boronic acid, Pd(OAc)

, and Ag

CO

.

Solvent: Add anhydrous 1,4-Dioxane/DMA (4:1 ratio).

Reaction: Seal and heat to 110°C for 18 hours.

Filtration: Filter through a Celite pad to remove silver residues.

Purification: Flash chromatography (EtOAc/Hexane gradient).

Self-Validating Check: If the reaction turns black immediately (precipitation of Pd black), the

ligand concentration is too low or the oxidant is inactive. The mixture should remain a dark

suspension, not a mirror.
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Part 5: Comparative Analysis of Routes
Feature

Route A: MCR
(Ionic Liquid)

Route B: IEDDA
Route C: C-H
Activation

Primary Utility
High-throughput

library generation

Constructing highly

substituted/sensitive

cores

Diversifying existing

drug leads

Regioselectivity
Good (Sterically

controlled)

Excellent (Electronic

control)

Excellent (Directing-

group controlled)

Scalability
High (kg scale

possible)

Low to Medium

(Tetrazine cost)

Medium (Catalyst

cost)

Atom Economy High
Low (Loss of N

and leaving groups)
High

Key Limitation
Limited to available

aldehydes/dicarbonyls

Multi-step precursor

synthesis

Requires optimization

for each position
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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